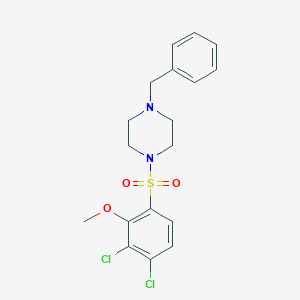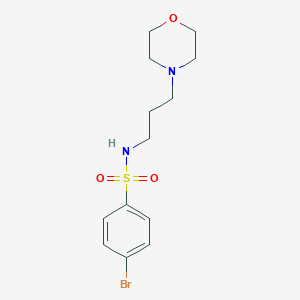
1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is a synthetic compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group, a dichloromethoxybenzenesulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group is introduced through the reaction of piperazine with benzyl chloride in the presence of a base.
Attachment of the Dichloromethoxybenzenesulfonyl Group: The final step involves the sulfonylation of the benzylpiperazine with 3,4-dichloro-2-methoxybenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, including neurotransmitter receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and used recreationally.
1-Benzyl-4-(3-chlorobenzyl)sulfonylpiperazine: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
1-Benzyl-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is unique due to the presence of both dichloro and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with molecular targets and different pharmacological profiles compared to other piperazine derivatives.
Properties
IUPAC Name |
1-benzyl-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-25-18-16(8-7-15(19)17(18)20)26(23,24)22-11-9-21(10-12-22)13-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHKDTUFTUOTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Amino-4,4'-dimethoxy[1,1'-biphenyl]-2-ylamine](/img/structure/B512774.png)
![2-[(4-Chlorophenyl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B512784.png)


![N-{4-[(isobutylamino)sulfonyl]phenyl}acetamide](/img/structure/B512792.png)


![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)
![1-Benzyl-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512811.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512813.png)

